molecular formula C9H10FNO B1592443 3-(4-Fluorophenoxy)azetidine CAS No. 702628-84-0

3-(4-Fluorophenoxy)azetidine

Cat. No. B1592443
CAS RN: 702628-84-0
M. Wt: 167.18 g/mol
InChI Key: ZDIPYYPSOHMOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenoxy)azetidine is a chemical compound with the CAS Number: 702628-84-0 . It has a molecular weight of 167.18 and its IUPAC name is this compound . It is stored at 4°C and protected from light .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a boiling point of 256°C at 760 mmHg . The density of this compound is 1.188±0.06 g/cm3 . The physical form of this compound is a solid-liquid mixture .

Scientific Research Applications

Synthesis and Chemical Properties

Azetidines are valuable motifs in drug discovery, with applications ranging from synthesis strategies to their incorporation into drug-like compounds. For example, the synthesis of 3,3-Diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts reaction showcases the potential of azetidine derivatives in accessing diverse chemical structures beneficial for medicinal applications (Denis et al., 2018).

Fluorophore Development

The incorporation of four-membered azetidine rings into classic fluorophore structures, such as in the Janelia Fluor (JF) series of dyes, has resulted in substantial increases in brightness and photostability. This fine-tuning of the spectral and chemical properties of fluorophores demonstrates the versatility of azetidine derivatives in enhancing the performance of fluorescent labels for live-cell and in vivo imaging (Grimm et al., 2017).

Biological Applications

In the context of biological applications, azetidine-containing compounds have shown promise in various therapeutic areas. For instance, 3-fluoroazetidinecarboxylic acids and derivatives have been explored for their potential in inhibiting pancreatic cancer cell growth, showcasing the therapeutic potential of fluorinated azetidine compounds (Liu et al., 2015).

Safety and Hazards

The safety information for 3-(4-Fluorophenoxy)azetidine includes a warning signal word and the hazard statement H319 . Precautionary statements include P264, P280 .

Mechanism of Action

properties

IUPAC Name

3-(4-fluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIPYYPSOHMOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613695
Record name 3-(4-Fluorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

702628-84-0
Record name 3-(4-Fluorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-chloroethyl chloroformate (0.87 ml, 8.09 mmol) was added to an ice-cooled solution of 1-benzhydryl-3-(4-fluorophenoxy)azetidine (D21) (1.8 g, 5.39 mmol) in 1,2 dichloroethane (18 ml) and the resulting mixture was heated under reflux for 3 hours. The reaction mixture was evaporated in vacuo and the residue was re-dissolved in methanol (10 ml). This solution was heated under reflux overnight then cooled at room temperature and evaporated in vacuo. The obtained residue was loaded on SPE-SCX (20 g) cartridge. The ammonia fractions, after evaporation in vacuo, were loaded on by SPE-Si (5 g) cartridge eluting with a mixture dichloromethane/dichloromethane:NH3 (2M solution in MeOH) (from 100/0 to 80/20). Collected fractions after solvent evaporation afforded the title compound (D49) (0.9 g)
Quantity
0.87 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Palladium hydroxide (500 mg) and 1-(diphenylmethyl)-3-(4-fluorophenoxy)azetidine (500 mg, 1.50 mmol) were combined in ethanol (50 mL) and hydrogenated at 50 psi for 18 h. The reaction mixture was then filtered through Celite and concentrated in vacuo. The residue was purified via silica gel chromatography (Eluant: 00:5:2 chloroform:MeOH: concentrated aqueous ammonium hydroxide) to provide C40. Yield: 188 mg, 1.12 mmol, 75%. LCMS m/z 168.1 (M+1). 1H NMR (400 MHz, CDCl3) δ 2.44 (br s, 1H), 3.76 (m, 2H), 3.89 (m, 2H), 4.91 (m, 1H), 6.66 (m, 2H), 6.93 (m, 2H). 13C NMR (100 MHz, CDCl3) δ 4.55, 70.81, 115.43, 115.51, 115.76, 115.99, 152.96, 156.15, 158.53.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenoxy)azetidine
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenoxy)azetidine
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenoxy)azetidine
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenoxy)azetidine
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.